molecular formula C14H15ClN8O B12184760 C14H15ClN8O

C14H15ClN8O

Cat. No.: B12184760
M. Wt: 346.77 g/mol
InChI Key: QOVPJAPVDXASQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diazepam is synthesized through a multi-step chemical process. One common method involves the reaction of 2-amino-5-chlorobenzophenone with glycine ethyl ester in the presence of a base to form 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one . The reaction conditions typically include refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of diazepam involves large-scale chemical synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Diazepam undergoes several types of chemical reactions, including:

    Oxidation: Diazepam can be oxidized to form its active metabolite, .

    Reduction: Reduction reactions can convert diazepam to its corresponding amine derivatives.

    Substitution: Diazepam can undergo nucleophilic substitution reactions, particularly at the chlorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Nucleophiles like or can be used under basic conditions.

Major Products

    Desmethyldiazepam: Formed through oxidation.

    Aminodiazepam: Formed through reduction.

    Substituted diazepam derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

Diazepam has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Lorazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Clonazepam: Known for its anticonvulsant effects.

    Alprazolam: Commonly used for anxiety and panic disorders.

Uniqueness

Diazepam is unique in its long duration of action and rapid onset of effects compared to other benzodiazepines . Its versatility in treating a wide range of conditions and its well-established safety profile make it a valuable compound in both clinical and research settings .

Properties

Molecular Formula

C14H15ClN8O

Molecular Weight

346.77 g/mol

IUPAC Name

1-(2-chloro-7H-purin-6-yl)-N-(1H-imidazol-2-yl)piperidine-3-carboxamide

InChI

InChI=1S/C14H15ClN8O/c15-13-20-10-9(18-7-19-10)11(21-13)23-5-1-2-8(6-23)12(24)22-14-16-3-4-17-14/h3-4,7-8H,1-2,5-6H2,(H2,16,17,22,24)(H,18,19,20,21)

InChI Key

QOVPJAPVDXASQV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC(=NC3=C2NC=N3)Cl)C(=O)NC4=NC=CN4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.